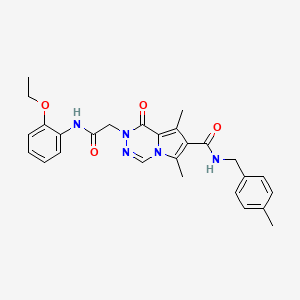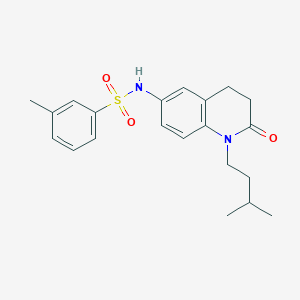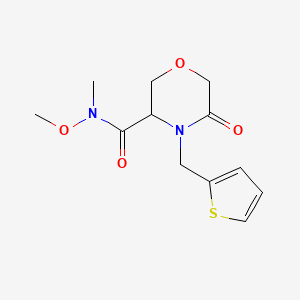
N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar urea derivatives often involves multiple steps, including the use of benzotriazole as a synthon in synthesizing compounds with primaquine and substituted benzene moieties bridged by urea functionalities (Perković et al., 2016). Another approach involves the condensation of specific ethanamine derivatives with substituted phenyl isocyanates under mild conditions, highlighting the versatility in synthesizing urea derivatives (Pejchal et al., 2011).
Molecular Structure Analysis
Charge density studies and X-ray diffraction data have been used to examine the crystal structure of similar compounds, revealing weak intermolecular interactions such as C-H...O, C-H...π, π...π, C-H...F, and C-F...F-C (Chopra et al., 2006). These interactions are crucial in holding molecules together in the crystal lattice and may have implications for the molecular structure and stability of N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea.
Chemical Reactions and Properties
The chemical reactions involving urea derivatives often include interactions with various functional groups and the formation of stable compounds through processes such as the Lossen rearrangement (Thalluri et al., 2014). These reactions are pivotal for further functionalization and modification of the compound's chemical structure.
Physical Properties Analysis
The physical properties of similar compounds have been studied through methods such as fluorescence spectroscopy, demonstrating strong fluorescence across a wide pH range in aqueous media (Hirano et al., 2004). Such characteristics are valuable for applications in biomedical analysis and as fluorescent labeling reagents.
Chemical Properties Analysis
Investigations into the chemical properties of urea derivatives include their antimicrobial activities, with some compounds exhibiting potent activities against both bacteria and fungi (Zheng et al., 2010). The variability in substituents on the urea backbone plays a critical role in determining the compound's bioactivity and interaction with biological targets.
科学的研究の応用
Antiproliferative Activities
A study by Perković et al. (2016) revealed that compounds structurally related to N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea exhibited significant antiproliferative effects. The urea derivatives showed moderate antiproliferative effects against various cancer cell lines, with notable activity against breast carcinoma MCF-7 cell line. These findings suggest potential applications in cancer therapeutics (Perković et al., 2016).
Adenosine Receptor Antagonism
Research by van Muijlwijk-Koezen et al. (2000) identified isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. These compounds, which are structurally related to N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea, showed promising potential as tools for characterizing the human A(3) receptor (van Muijlwijk-Koezen et al., 2000).
Antibacterial and Antifungal Properties
Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives and evaluated their antibacterial and antifungal activities. Some compounds, including those with fluoro substituents, exhibited potent activities against both Gram-positive and Gram-negative bacteria as well as fungi. This research highlights the potential of N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea analogs in antimicrobial applications (Zheng et al., 2010).
Antitumor Agents
Chou et al. (2010) explored the cytotoxic activity of 2-phenylquinolin-4-ones, which are structurally similar to N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea. These compounds showed significant inhibitory activity against various tumor cell lines, suggesting their potential as antitumor agents (Chou et al., 2010).
DNA-Binding and Antioxidant Activities
Garofalo et al. (2010) synthesized new N-alkylanilinoquinazoline derivatives and evaluated their potential as DNA intercalating agents. These compounds showed significant DNA interaction, indicating potential applications in molecular biology and pharmacology. Additionally, some urea derivatives exhibited high antioxidant activity, suggesting their use in oxidative stress-related applications (Garofalo et al., 2010).
Fluorescence Analysis
Cohen and Michaud (1993) developed a highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, derived from quinolone, for fluorescence analysis of amino acids. This highlights the potential use of N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(4-fluorophenyl)urea in analytical chemistry and biochemistry (Cohen & Michaud, 1993).
特性
IUPAC Name |
2-[2-(2-ethoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-5-36-22-9-7-6-8-21(22)30-23(33)15-32-27(35)25-18(3)24(19(4)31(25)16-29-32)26(34)28-14-20-12-10-17(2)11-13-20/h6-13,16H,5,14-15H2,1-4H3,(H,28,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIHHUWLUSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=C(N3C=N2)C)C(=O)NCC4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)





![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)
![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)
